![molecular formula C9H12N2O6 B584035 [3'-13C]Uridine CAS No. 478511-14-7](/img/structure/B584035.png)

[3'-13C]Uridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

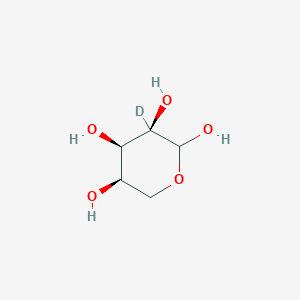

Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N1-glycosidic bond . It is one of the five standard nucleosides which make up nucleic acids, the others being adenosine, thymidine, cytidine, and guanosine .

Synthesis Analysis

The synthesis of uridine involves the condensation of K13CN with d-erythrose using a modification of the Kiliani–Fischer synthesis .Molecular Structure Analysis

The molecular structure of uridine consists of a sugar molecule (ribose) bonded to a nitrogenous base (uracil) . This unique structure allows uridine to participate in the formation of RNA, where it pairs with adenine through hydrogen bonds .Chemical Reactions Analysis

Uridine plays a pivotal role in various biological processes. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation .Physical And Chemical Properties Analysis

Uridine is a solid substance with a molar mass of 244.20 g/mol . It is also known to have a density of 0.99308g/cm^3 and a melting point of 167.2 °C .Mecanismo De Acción

Direcciones Futuras

Recent studies have revealed that uridine maintains metabolic homeostasis during growth and cellular stress . It has been found that abnormal levels of blood uridine are present in people with diabetes and obesity, suggesting a link between uridine dysregulation and metabolic disorders . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-MAZIVLEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)